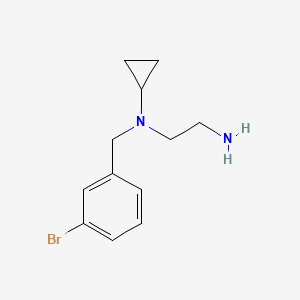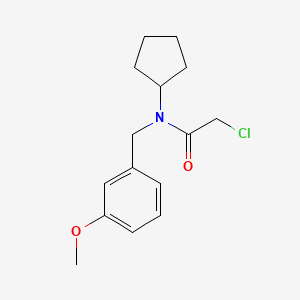
1-(2,5-Dimethylphenyl)pentan-1-one
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)pentan-1-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is a ketone derivative, characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and a pentanone chain attached to the phenyl ring at the 1 position
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylphenyl)pentan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 2,5-dimethylbenzoyl chloride reacts with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-(2,5-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)pentan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenyl)pentan-1-one can be compared with other similar compounds such as:
1-(2,4-Dimethylphenyl)pentan-1-one: Similar structure but with methyl groups at the 2 and 4 positions.
1-(3,5-Dimethylphenyl)pentan-1-one: Methyl groups at the 3 and 5 positions.
1-(2,6-Dimethylphenyl)pentan-1-one: Methyl groups at the 2 and 6 positions.
The uniqueness of this compound lies in the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWKVKSGCYFYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295740 | |
| Record name | 1-(2,5-Dimethylphenyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66286-25-7 | |
| Record name | 1-(2,5-Dimethylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66286-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dimethylphenyl)-1-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B7846186.png)


![2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide](/img/structure/B7846202.png)

![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL](/img/structure/B7846219.png)
![7-Ethoxyspiro[chromene-2,3'-pyrrolidine]](/img/structure/B7846223.png)






